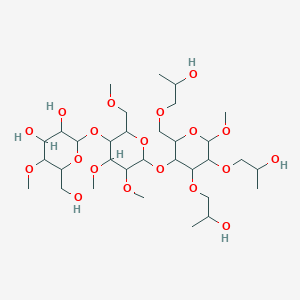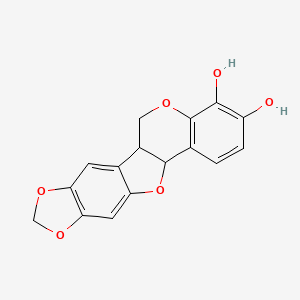
3,4-Dihydroxy-8,9-methylenedioxypterocarpan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-8,9-methylenedioxypterocarpan is a natural product found in Dalbergia spruceana, Psorothamnus arborescens, and other organisms with data available.
Aplicaciones Científicas De Investigación
DNA Strand-Scission and Cytotoxicity
A study isolated 3,4-Dihydroxy-8,9-methylenedioxypterocarpan from Petalostemon purpureus. This compound showed activity in DNA strand-scission assays and exhibited cytotoxicity toward a KB tumor cell line, suggesting its potential in cancer research and therapy (Chaudhuri et al., 1995).
Antitumoral Synthesis
Another significant contribution is the first synthesis of this compound, which has shown antitumoral activity. This synthesis included a key step involving the Heck reaction, highlighting its importance in producing compounds for cancer treatment (Silva et al., 2004).
Phytoalexin Metabolism
The compound's role in the metabolism of phytoalexins has been studied. For instance, its transformation by Stemphylium botryosum into a derivative was investigated, revealing insights into plant-pathogen interactions and phytoalexin bioactivity (Higgins, 1981).
Structural Characterization
Further research included the synthesis and characterization of related compounds, such as the extraction of related pterocarpans from Dalbergia stevensonii, which provides insights into the structure and potential applications of these compounds (McMurry et al., 1972).
Isolation from Natural Sources
Studies also involved the isolation of this compound from natural sources, such as Dalbergia oliveri. This research contributes to the understanding of natural compound extraction and potential pharmacological applications (Loan et al., 2014).
Anticancer Activity
In addition, research on a phenolic compound isolated from Millettia leucantha, including this compound, highlighted its strong cytotoxicity against tumor cell lines, reinforcing its potential in cancer treatment (Rayanil et al., 2011).
Propiedades
Fórmula molecular |
C16H12O6 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-16,17-diol |
InChI |
InChI=1S/C16H12O6/c17-10-2-1-7-15-9(5-19-16(7)14(10)18)8-3-12-13(21-6-20-12)4-11(8)22-15/h1-4,9,15,17-18H,5-6H2 |
Clave InChI |
GGIPOZCJJKKBBV-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C3=C(O1)C(=C(C=C3)O)O)OC4=CC5=C(C=C24)OCO5 |
Sinónimos |
3,4-dihydroxy-8,9-methylenedioxypterocarpan 3,4-diOHMe-pterocarpan |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




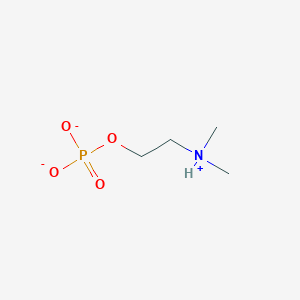
![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
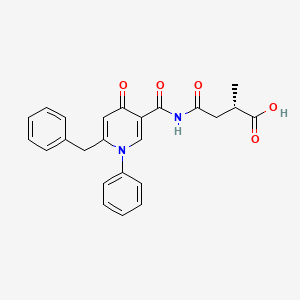
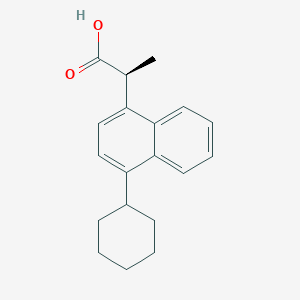
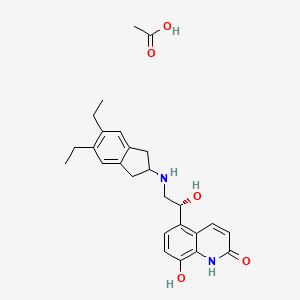
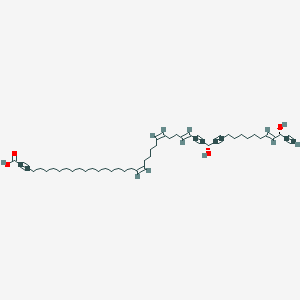

![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)
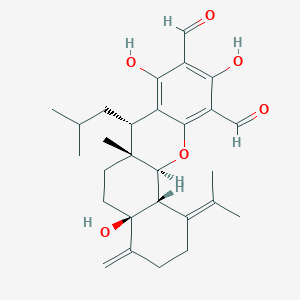
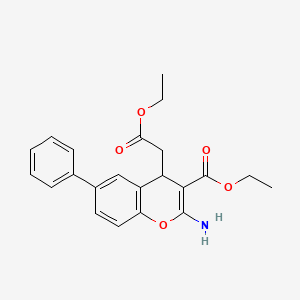
![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)

